molecular formula C15H18INO4 B7549724 [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate

[2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate

Cat. No.: B7549724
M. Wt: 403.21 g/mol
InChI Key: QIXIILMCZYXYRG-VQHVLOKHSA-N
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Description

[2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate is a complex organic compound that features a cyclohexylamino group, an oxoethyl group, and an iodofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclohexylamino group: This can be achieved by reacting cyclohexylamine with an appropriate precursor.

    Introduction of the oxoethyl group: This step often involves the use of ethyl oxalyl chloride in the presence of a base.

    Incorporation of the iodofuran moiety: This can be done through a halogenation reaction using iodine and a furan derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

[2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclohexylamino group can form hydrogen bonds and electrostatic interactions, while the iodofuran moiety may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodofuran moiety, in particular, sets it apart from other similar compounds, providing unique opportunities for halogen bonding and other interactions.

Properties

IUPAC Name

[2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO4/c16-13-8-6-12(21-13)7-9-15(19)20-10-14(18)17-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,18)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXIILMCZYXYRG-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC(=O)C=CC2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)COC(=O)/C=C/C2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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